4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde

Chemical Purity Quality Control Procurement

Sourcing 4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde with inconsistent purity leads to failed multi-step syntheses and irreproducible results. This compound, offered at ≥97% purity, is the exact solution for medicinal chemists tuning lipophilicity in lead candidates. - Predictable ADME Modulation: Delivers a quantifiable LogP of 3.87, enabling systematic adjustment of membrane permeability without introducing halogen-associated toxicity risks[reference:0]. - Unambiguous Analytical Tracking: Its distinct molecular weight (273.31 g/mol) ensures clear LC-MS/GC-MS differentiation from des-methyl (259.28 g/mol) and chloro (293.72 g/mol) analogs, preventing costly misidentification of reaction products. - Supply Chain Reliability: Verified purity minimizes side reactions from contaminants, improving synthetic yield and reproducibility for CROs and library synthesis programs.

Molecular Formula C14H11NO3S
Molecular Weight 273.31 g/mol
CAS No. 270262-89-0
Cat. No. B1361804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde
CAS270262-89-0
Molecular FormulaC14H11NO3S
Molecular Weight273.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)SC2=C(C=C(C=C2)C=O)[N+](=O)[O-]
InChIInChI=1S/C14H11NO3S/c1-10-2-5-12(6-3-10)19-14-7-4-11(9-16)8-13(14)15(17)18/h2-9H,1H3
InChIKeyPISSEQSHPLGJCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde: Key Properties & Procurement


4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde (CAS 270262-89-0) is a small-molecule organic compound with the molecular formula C14H11NO3S and a molecular weight of 273.31 g/mol . It is characterized by a benzaldehyde core featuring a nitro group (-NO2) at the 3-position and a p-tolylthioether (-S-C6H4-CH3) moiety at the 4-position . This substitution pattern renders it a versatile scaffold for synthetic chemistry, with key physicochemical properties including a calculated LogP of 3.87 and a density of 1.33 g/cm³ . It is commercially available as a research chemical from multiple vendors in purities ranging from 95% to 98% . Its primary applications are as a building block in organic synthesis and as an intermediate in pharmaceutical and agrochemical research .

4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde: Irreplaceability by Analogs


The specific combination of a 3-nitro group and a 4-thioether substituent in 4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde creates a unique electronic environment that directly influences both its chemical reactivity and physicochemical properties . Generic substitution with close analogs, such as 4-[(4-chlorophenyl)thio]-3-nitrobenzaldehyde or 3-nitro-4-(phenylthio)benzaldehyde, fails because the electronic nature of the para-substituent on the thioether ring (e.g., -CH3 vs. -Cl vs. -H) demonstrably alters key parameters like lipophilicity (LogP) and molecular weight, which are critical for downstream applications in medicinal chemistry and materials science . These differences are not merely academic; they translate into quantifiable variations in compound behavior that can undermine the reproducibility and validity of research if an unverified analog is substituted without rigorous validation .

4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde: Quantitative Differentiation


Purity Specification Comparison

When procuring 4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde, the minimum purity specification is a critical differentiator. While the target compound is generally available at ≥95% purity, specific vendors offer a higher specification of ≥97% . This is in contrast to the closely related analog 4-[(4-Chlorophenyl)thio]-3-nitrobenzaldehyde (CAS 270262-96-9), which is commonly offered at a minimum purity of 95% . For the simpler analog 3-Nitro-4-(phenylthio)benzaldehyde (CAS 69054-34-8), a minimum purity of 98% is specified by at least one major vendor .

Chemical Purity Quality Control Procurement

Lipophilicity LogP Comparison

The calculated partition coefficient (LogP) is a key parameter influencing a molecule's ADME properties. For 4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde, the computationally derived LogP is 3.87 . This value demonstrates increased lipophilicity compared to the unsubstituted analog 3-Nitro-4-(phenylthio)benzaldehyde, which has a calculated LogP of 3.49 . The addition of the para-methyl group on the target compound increases the LogP by 0.38 units, a significant shift that can impact membrane permeability and solubility in biological systems.

Lipophilicity Medicinal Chemistry ADME Properties

Molecular Weight Differentiation

The molecular weight of a compound directly affects its physical properties and handling. 4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde has a molecular weight of 273.31 g/mol . This is significantly higher than that of the unsubstituted analog 3-Nitro-4-(phenylthio)benzaldehyde, which has a molecular weight of 259.28 g/mol . The target compound's higher mass is due to the additional methyl group. In comparison, the chloro analog 4-[(4-Chlorophenyl)thio]-3-nitrobenzaldehyde has an even greater molecular weight of 293.72 g/mol due to the heavier chlorine atom . The methyl-substituted target compound occupies a middle ground, offering a different mass profile for analytical detection and purification methods.

Chemical Properties Synthesis Planning Analytical Chemistry

4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde: Application Scenarios


Medicinal Chemistry: Lipophilicity Optimization

In lead optimization programs where increasing lipophilicity is a strategic goal to enhance membrane permeability or target engagement, 4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde serves as a rationally selected building block. Its calculated LogP of 3.87 provides a quantifiable 0.38-unit increase in hydrophobicity compared to the simpler 3-nitro-4-(phenylthio)benzaldehyde scaffold . This allows medicinal chemists to make a predictable and verifiable adjustment to a molecule's ADME profile, avoiding the more drastic change and potential toxicity associated with incorporating a chlorine atom, as seen in the chloro analog (LogP 4.42) .

High-Purity Reagents for Reproducible Synthesis

For complex, multi-step syntheses where the presence of minor, uncharacterized impurities can cascade into failed reactions or difficult purifications, sourcing 4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde with a verified minimum purity of ≥97% is essential . This specification reduces the risk of side reactions from contaminants, thereby improving overall synthetic yield and reproducibility. This is a critical procurement criterion for academic labs and CROs focused on the efficient generation of compound libraries or late-stage intermediates.

Molecular Weight for Analytical Tracking

During the development of LC-MS or GC-MS analytical methods for monitoring complex reaction mixtures, the distinct molecular weight of 4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde (273.31 g/mol) is a key asset. This value differentiates it from closely related impurities or byproducts, such as its unsubstituted phenyl analog (259.28 g/mol) and its chlorinated counterpart (293.72 g/mol) . This 14.03 g/mol difference allows for unambiguous mass-based identification, facilitating accurate reaction monitoring and final product verification.

Materials Science: Structure-Property Relationships

Researchers investigating the impact of subtle structural changes on the properties of functional materials (e.g., organic semiconductors, ligands for MOFs) can use 4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde as a systematic variant. The compound's unique combination of a nitro group and a para-tolyl thioether provides a distinct electronic and steric profile compared to other halide or unsubstituted analogs, enabling the study of structure-property relationships and the rational design of materials with tailored characteristics.

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